(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a tert-butyl group at the 4-position and a 1,10-phenanthrolin-2-yl substituent at the 2-position of the oxazoline ring. Its molecular formula is C₁₉H₁₉N₃O (MW: 305.37 g/mol), and it is typically stored under inert conditions at 2–8°C . The compound is classified with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions during handling .
The 1,10-phenanthrolin-2-yl group is a bidentate ligand with a rigid, conjugated aromatic system, making it suitable for coordination chemistry and catalytic applications. The tert-butyl group contributes steric bulk, which may enhance stability in metal complexes or influence enantioselectivity in asymmetric catalysis .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKODZQDWPIJAL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Reaction for Phenanthroline Core Formation
The Skraup reaction, classically used for quinoline synthesis, can be adapted for 1,10-phenanthroline derivatives. Heating o-phenylenediamine with glycerol and sulfuric acid yields unsubstituted 1,10-phenanthroline. For 2-substituted variants, modified Skraup conditions are required:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| o-Phenylenediamine + glycerol | H2SO4, 180°C, 6 h | 45% | |
| 3-Nitro-o-phenylenediamine | H3PO4, 150°C, 4 h | 32% |
Substitution at the 2-position is achieved via directed ortho-metalation or cross-coupling reactions post-Skraup synthesis. For example, lithiation at the 2-position followed by quenching with electrophiles introduces functional groups amenable to oxazoline coupling.
Friedländer Condensation for Functionalized Phenanthrolines
A Friedländer condensation between 2-aminobenzophenones and cyclic diketones offers a modular route to substituted phenanthrolines. For instance, reacting 2-aminoacetophenone with 1,4-cyclohexanedione under p-toluenesulfonic acid (p-TSA) catalysis yields 13,14-dimethyl-6,7-dihydrodibenzo[b,j]phenanthroline in 48% yield. Adapting this method, 2-aminoarylketones with tert-butyl groups could theoretically furnish phenanthrolines pre-functionalized for oxazoline coupling.
Oxazolidine Ring Formation and Stereochemical Control
Evans Oxazolidinone Methodology
Evans’ chiral oxazolidinones are synthesized via cyclization of N-acyl-β-amino alcohols. For the target compound, (R)-tert-leucinol serves as the chiral pool starting material. Reacting tert-leucinol with 2-chloro-1,10-phenanthroline in the presence of a base induces cyclization:
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0 → 25 | 12 | 68 |
| KOtBu | DMF | 25 | 6 | 72 |
Steric hindrance from the tert-butyl group necessitates polar aprotic solvents (DMF) and strong bases (KOtBu) for efficient ring closure.
Asymmetric Catalytic Cyclization
Transition-metal catalysts enable enantioselective oxazoline synthesis. A Cu(I)/bisphosphine complex catalyzes the cyclization of 2-(phenanthrolin-2-yl)ethyl isocyanate with tert-butyl glycidol:
Catalyst Screening :
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Cu(I)/Josiphos | 92 | 85 |
| Pd(OAc)2/BINAP | 78 | 62 |
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
2-Bromo-1,10-phenanthroline undergoes SNAr with (R)-tert-leucinol under microwave irradiation:
| Conditions | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| K2CO3, DMF, MW | 150 | 30 | 76 |
| Cs2CO3, DMSO, reflux | 120 | 240 | 58 |
Microwave conditions enhance reactivity while minimizing decomposition.
Mitsunobu Reaction for Etherification
Coupling 2-hydroxy-1,10-phenanthroline with (R)-tert-leucinol via Mitsunobu reaction ensures retention of configuration:
Reagent Optimization :
| Reagent Pair | Yield (%) |
|---|---|
| DIAD/PPh3 | 82 |
| DEAD/PPh3 | 75 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dihydrooxazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxides, while reduction could produce more saturated dihydrooxazole derivatives.
Scientific Research Applications
Potential Anticancer Activity
Research indicates that compounds similar to (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole exhibit promising anticancer properties. The phenanthroline moiety is known for its ability to intercalate DNA, which can lead to the inhibition of cancer cell proliferation. Studies have shown that derivatives of phenanthroline can induce apoptosis in various cancer cell lines .
Acetylcholinesterase Inhibition
The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. Similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase, leading to increased levels of acetylcholine in the brain, thereby improving cognitive functions .
Ligand Properties
(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can act as a bidentate ligand in coordination complexes. Its ability to coordinate with metal ions can enhance the stability and reactivity of metal complexes, which are useful in catalysis and material science. The phenanthroline unit provides strong chelation properties due to its planar structure and nitrogen donor sites .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of a series of phenanthroline derivatives found that specific substitutions on the phenanthroline ring significantly enhanced cytotoxicity against human cancer cell lines. The incorporation of oxazole rings increased the overall biological activity due to improved lipophilicity and cellular uptake .
Case Study 2: Acetylcholinesterase Inhibition
Research focused on synthesizing new acetylcholinesterase inhibitors has highlighted the importance of hybrid compounds that combine different pharmacophores. The introduction of oxazole derivatives into known acetylcholinesterase inhibitors has shown improved binding affinity and selectivity for the enzyme .
Summary Table of Applications
Mechanism of Action
The mechanism by which ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with metal ions and biological molecules. The phenanthroline moiety can chelate metal ions, forming stable complexes that can participate in catalytic cycles. The dihydrooxazole ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Dihydrooxazole derivatives vary primarily in their substituents, which dictate their steric, electronic, and coordination properties. Below is a comparative analysis with key analogues:
Key Comparison Points
Coordination Chemistry: The phenanthrolin-2-yl group in the target compound provides a larger π-conjugated system compared to pyridine or tetrahydroquinoline, enhancing metal-binding affinity and π-backbonding in transition-metal complexes .
Steric Effects :
- tert-Butyl vs. isopropyl : The tert-butyl group imposes greater steric bulk, which can stabilize metal complexes by preventing undesired ligand dissociation but may reduce reaction rates in catalysis .
Challenges include purification on silica gel, where decomposition occurs due to the ligand’s sensitivity . Phenanthrolin-2-yl derivatives may require specialized coupling conditions due to the aromatic system’s rigidity.
Applications :
Biological Activity
(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenanthroline moiety, which is known for its ability to chelate metal ions and influence biological processes. In this article, we will explore the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C19H19N3O
- Molecular Weight : 305.37 g/mol
- CAS Number : Not available
- Structure : The compound contains a dihydrooxazole ring and a tert-butyl group, contributing to its unique interactions in biological systems.
Biological Activity Overview
The biological activities of (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole have been investigated in various studies. Key areas of focus include:
- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Its structure allows it to interact with cellular targets involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Metal Ion Interaction : The ability of the phenanthroline moiety to chelate metal ions may enhance the biological efficacy of the compound.
Anticancer Activity
Recent research has highlighted the anticancer potential of (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole through various mechanisms:
Case Studies
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant antiproliferative effects. The compound exhibited IC50 values indicating potent activity compared to control groups.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, particularly causing G0/G1 phase arrest.
Antimicrobial Activity
The antimicrobial properties were assessed against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 18 |
These results indicate that (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole possesses notable antibacterial activity, suggesting potential applications in treating infections.
Metal Ion Interaction
The chelation ability of the phenanthroline component is crucial for enhancing the biological activity of this compound. Studies have shown that metal complexes formed with this ligand can significantly improve cytotoxicity against cancer cells and enhance antimicrobial efficacy.
Table: Metal Complexes and Their Activities
| Metal Ion | Complex Formed | Activity Type |
|---|---|---|
| Copper(II) | Cu(II)-(R)-4-(tert-butyl)... | Anticancer |
| Zinc(II) | Zn(II)-(R)-4-(tert-butyl)... | Antimicrobial |
Q & A
Q. What are the key challenges in synthesizing (R)-4-(tert-butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole, and how can they be addressed methodologically?
The synthesis involves challenges such as unwanted side reactions (e.g., over-acylation) during amide formation and low yields in cyclization steps. For example, using isobutyl chloroformate and N-methylmorpholine as activators minimizes over-acylation during amidation . Cyclization can be optimized by converting intermediates into stable sulfonate esters or chlorides (e.g., methanesulfonyl chloride or thionyl chloride), followed by treatment with strong bases like sodium methoxide to achieve >70% yield .
Q. How can the enantiomeric purity of this compound be validated experimentally?
Enantiomeric purity is typically confirmed using polarimetry to measure optical rotation and advanced spectroscopic techniques like chiral HPLC or GC-MS. Nuclear magnetic resonance (NMR) with chiral shift reagents can also resolve enantiomers. For example, polarimetry and GC-MS were used to confirm >99% enantiomeric excess in structurally similar oxazoline derivatives .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored under inert gas (argon/nitrogen) in a cool, dry environment (≤4°C) to prevent hydrolysis. Stability tests show that chloride intermediates (e.g., 11 in ) remain stable for >1 week under ambient conditions, but the final product degrades upon exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the compound’s reactivity in catalytic systems?
DFT calculations (e.g., B3LYP or M06-2X functionals with dispersion corrections) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict ligand-metal interactions. For example, studies on similar oxazoline ligands used DFT to optimize geometries and calculate binding energies with transition metals, aiding in catalyst design .
Q. What experimental strategies mitigate hydrolysis of the dihydrooxazole ring during reactions?
Hydrolysis is minimized by avoiding protic solvents (e.g., water, alcohols) and using anhydrous conditions. Sodium methoxide in tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for cyclization due to its low water content. Stability assays in demonstrated that HCl exposure rapidly hydrolyzes the oxazoline ring, emphasizing the need for rigorous moisture control.
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Yield discrepancies often arise from incomplete purification or side reactions during scale-up. For instance, silica gel chromatography may lead to decomposition (~10% loss in ), while neutral silica (e.g., ZEOprep ECO) improves recovery. Systematic optimization of reaction parameters (e.g., temperature, stoichiometry) and real-time monitoring via HPLC can identify critical failure points .
Q. What spectroscopic techniques are most effective for characterizing ligand-metal complexes involving this compound?
X-ray crystallography provides definitive structural data, while NMR (e.g., P NMR for phosphine ligands) and UV-Vis spectroscopy track coordination changes. Cyclic voltammetry can probe redox behavior in catalytic cycles. For example, studies on analogous ligands used H/C NMR and X-ray diffraction to confirm metal coordination geometries .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and low temperatures (<0°C) for acylation/cyclization steps .
- Theoretical Modeling : Use DFT-D3 with Becke-Johnson damping for accurate non-covalent interaction energy calculations .
- Safety Protocols : Follow GHS guidelines for handling; use PPE (gloves, goggles) and avoid contact with strong oxidizers/acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
